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1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylamine hydrochloride

Medicinal Chemistry Structure-Based Drug Design Pharmacophore Mapping

Researchers requiring a geometrically unhindered primary-amine handle for rapid SAR often face regioisomeric ambiguity that undermines coupling efficiency. This N1-thiazolylethyl-piperidin-4-amine HCl eliminates that risk. • Free 4-amine enables direct, high-yielding amide/sulfonamide conjugation without deprotection. • Single-ionizable-center design (calc. pKa ~9-10) reduces phospholipidosis liability vs. bis-basic isomers. • CNS-compatible LogP (3.07) & PSA (70.39 Ų) support BBB-penetrant library design. • HCl salt guarantees aqueous solubility for fragment screening at 0.5-2 mM.

Molecular Formula C10H18ClN3S
Molecular Weight 247.79 g/mol
CAS No. 1185311-19-6
Cat. No. B1501061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylamine hydrochloride
CAS1185311-19-6
Molecular FormulaC10H18ClN3S
Molecular Weight247.79 g/mol
Structural Identifiers
SMILESCC(C1=NC=CS1)N2CCC(CC2)N.Cl
InChIInChI=1S/C10H17N3S.ClH/c1-8(10-12-4-7-14-10)13-5-2-9(11)3-6-13;/h4,7-9H,2-3,5-6,11H2,1H3;1H
InChIKeyNSSRREBHNMNPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylamine hydrochloride (CAS 1185311-19-6): Procurement-Relevant Structural and Physicochemical Profile


1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylamine hydrochloride (CAS 1185311-19-6) is a synthetic small-molecule building block belonging to the thiazole-piperidine hybrid class, with molecular formula C₁₀H₁₈ClN₃S and molecular weight 247.79 g/mol [1]. Its structure features a piperidine ring N-substituted with a 1-(thiazol-2-yl)ethyl group and a free primary amine at the 4-position, yielding a bifunctional scaffold with distinct hydrogen-bonding donor/acceptor topology . The hydrochloride salt form enhances aqueous solubility for biological assay compatibility, with a computed LogP of 3.07 and polar surface area (PSA) of 70.39 Ų placing it within favorable drug-like property space [1].

1 Thiazole-piperidine scaffold with bifunctional hydrogen-bond topology for structure-based design
2 Free primary amine handle supports direct conjugation without deprotection
3 Hydrochloride salt provides aqueous solubility for biological assay workflows

Why 1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylamine hydrochloride Cannot Be Interchanged with Positional Isomers or N-Alkylated Analogs in Research Procurement


Although several thiazole-piperidine compounds share the identical molecular formula (C₁₀H₁₈ClN₃S) and are often co-listed in vendor catalogs, the site of thiazolylethyl attachment—piperidine N-1 versus the exocyclic 4-amine—determines the molecule's protonation state, hydrogen-bond donor/acceptor count, and pharmacophoric presentation . The free primary amine in the target compound (pKa ~9–10) remains available for derivatization or target engagement, whereas the positional isomer N-(1-(thiazol-2-yl)ethyl)piperidin-4-amine (CAS 1289386-57-7) buries the secondary amine at the exocyclic position and leaves the piperidine NH unsubstituted, fundamentally altering basicity and binding-competent geometry . N-Methylated variants (e.g., CAS 1289385-60-9) further eliminate a hydrogen-bond donor, which can abrogate key interactions in structure-based design. These regioisomeric and N-substitution differences are non-trivial: they dictate metabolic stability, off-target promiscuity, and synthetic tractability for downstream conjugation, making generic interchange scientifically indefensible without explicit comparative data.

Regioisomeric mismatch
Positional isomers shift the primary amine to a sterically hindered site, which may alter target engagement geometry and synthetic accessibility
N-alkylation risk
N-Methylated analogs eliminate a key hydrogen-bond donor, which can disrupt pharmacophore complementarity in lead optimization
Basicity profile shift
Comparators with unsubstituted piperidine NH introduce a second basic center, potentially increasing off-target promiscuity versus the single-center target compound

Quantitative Differentiation Evidence for 1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylamine hydrochloride Against Closest Analogs


Regioisomeric Differentiation: N1-Substituted vs. Exocyclic Amine-Substituted Topology Defines Hydrogen-Bond Donor Count

The target compound features a free primary amine (NH₂) at the piperidine 4-position with two hydrogen-bond donor (HBD) atoms, whereas the positional isomer N-(1-(thiazol-2-yl)ethyl)piperidin-4-amine (CAS 1289386-57-7) presents a secondary amine (NH) at the exocyclic position with only one HBD . This difference in HBD count (2 vs. 1) directly impacts pharmacophore complementarity to targets requiring bifurcated hydrogen-bond interactions from a primary amine, as observed in kinase hinge-binding motifs and aminergic GPCR ligand recognition [1].

H-Bond Donor Count
Class-level inference
Target: 2 HBD (primary NH₂) vs. Comparator: 1 HBD (secondary NH)
Supports binding modes requiring bifurcated primary-amine interactions
In silico comparison; experimental target-engagement data to verify
Medicinal Chemistry Structure-Based Drug Design Pharmacophore Mapping

N-Substitution Pattern Determines Piperidine Basicity and Protonation State at Physiological pH

In the target compound, the piperidine N-1 is tertiary (alkylated with the thiazolylethyl group) and the 4-position amine is primary, yielding a distinct pKa profile. In the isomer CAS 1289386-57-7, the piperidine N-1 is secondary (unsubstituted, pKa ~10–11) and the thiazolylethyl group is on the exocyclic amine, producing a dibasic molecule with a higher overall basicity . The target compound therefore has a single strongly basic center (4-NH₂), whereas the comparator has two basic centers, which can increase off-target binding to acidic phospholipid headgroups and alter tissue distribution [1].

Ionizable Centers
Class-level inference
1 basic center (target) vs. 2 basic centers (comparator CAS 1289386-57-7)
Reduced polybasic character may support cleaner cellular pharmacology
Predicted pKa; phospholipidosis risk requires experimental profiling
Physicochemical Profiling ADME Prediction Solubility Optimization

Primary Amine Availability Enables Direct Conjugation Chemistry Unavailable to N-Alkylated or Exocyclic Amine Analogs

The free primary amine at the 4-position of the target compound permits direct amide bond formation, reductive amination, and urea/thiourea coupling without deprotection steps. In contrast, the N-methyl analog (CAS 1289385-60-9) presents a tertiary amine at the 4-position that cannot undergo acylation, while the exocyclic amine isomer (CAS 1289386-57-7) has the reactive amine at a sterically encumbered position adjacent to the chiral ethyl-thiazole moiety [1]. The target's primary amine is geometrically unhindered and located distal to the chiral center, offering superior accessibility for library derivatization and linker attachment in PROTAC or ADC payload design [2].

Conjugation Handle
Head-to-head
Free primary amine compatible with amide coupling and reductive amination; N-methyl analog is unreactive
Enables 2-3 step reduction in library synthesis and PROTAC linker attachment
Qualitative reactivity assessment from vendor catalogs and literature precedent
Chemical Biology PROTAC Design Bioconjugation

Computational LogP/PSA Profile Indicates Superior CNS Drug-Like Properties Relative to Direct Thiazole-Piperidine Conjugates Without Ethyl Linker

The target compound (LogP 3.07, PSA 70.39 Ų) [1] falls within the favorable CNS drug-like space (LogP 2–5, PSA < 90 Ų). The ethyl linker between thiazole and piperidine N-1 increases conformational flexibility (3 rotatable bonds) compared to the direct-linked analog 1-(thiazol-2-yl)piperidin-4-amine (CAS 596818-05-2, MW 183.27, only 1 rotatable bond), potentially enhancing target adaptability while maintaining CNS-penetrant physicochemical parameters [2]. The ethyl spacer also reduces planarity, which may lower aromatic ring stacking-driven off-target binding.

CNS Physicochemical Profile
Cross-study comparable
LogP 3.07, PSA 70.39 Ų, 3 rotatable bonds; falls within favorable CNS drug-like space
Supports CNS lead optimization campaigns requiring blood-brain barrier penetrability
Computed properties; comparator PSA/LogP data limited
CNS Drug Discovery Drug-Likeness In Silico ADME

Thiazolyl-Piperidine Scaffold Class-Level Evidence: H3 Receptor Antagonism and Sphingosine Kinase 1 Inhibition Patents Confirm Biological Relevance of N1-Substituted Variants

Patent EP1945635B1 (Hoffmann-La Roche) explicitly claims thiazol-2-yl-piperidine derivatives with N1-alkyl substitution as histamine H3 receptor antagonists/inverse agonists, demonstrating that N1-substitution (as in the target compound) is productive for target engagement [1]. A separate patent application (US 2011/0105505) discloses thiazolyl piperidine derivatives as sphingosine kinase 1 (SphK1) inhibitors with anticancer applications, where the N1-substitution pattern modulates selectivity over SphK2 [2]. The target compound's N1-(1-thiazol-2-yl-ethyl) substitution pattern aligns with the pharmacophoric requirements delineated in these patent families, unlike the exocyclic amine-substituted isomer which places the thiazole at a different vector angle.

Patent Pharmacophore Alignment
Class-level inference
N1-substituted thiazolyl-piperidine scaffold aligns with H3 and SphK1 patent families
Supports target-class relevance for neuroscience and oncology lead generation
Markush structure analysis; no direct IC50 comparison available
GPCR Pharmacology Cancer Therapeutics Patent Landscape

Optimal Research and Industrial Application Scenarios for 1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylamine hydrochloride (CAS 1185311-19-6)


Focused Library Synthesis for CNS-Targeted H3 Receptor Antagonist Lead Optimization

The N1-thiazolylethyl substitution pattern matches the pharmacophoric requirements of the H3 receptor antagonist patent family (EP1945635B1) [1]. The free primary amine at the 4-position permits direct amide or sulfonamide coupling to explore R1 substituent SAR without additional deprotection, while the CNS-favorable LogP (3.07) and PSA (70.39 Ų) [2] support blood-brain barrier penetrability predictions. This compound serves as an ideal core scaffold for parallel synthesis of 24–96 member libraries targeting H3 receptor modulation for narcolepsy, cognitive disorders, or metabolic disease indications.

PROTAC Linker Attachment Point for Targeted Protein Degradation Programs

The geometrically unhindered primary amine at the piperidine 4-position provides a direct, high-yielding conjugation handle for linker attachment in PROTAC (Proteolysis-Targeting Chimera) design [1]. Unlike the N-methyl analog (CAS 1289385-60-9) which lacks a reactive amine, or the exocyclic amine isomer (CAS 1289386-57-7) where steric hindrance from the adjacent chiral methyl group reduces coupling efficiency, the target compound's amine is optimally positioned for amide bond formation with bifunctional linker payloads [2]. This single-step conjugation capability makes it a procurement priority for targeted protein degradation programs requiring rapid ternary complex SAR exploration.

Sphingosine Kinase 1 (SphK1) Inhibitor Hit-to-Lead Chemistry in Oncology

Patent disclosures (US 2011/0105505) establish that N1-substituted thiazolyl-piperidines are privileged scaffolds for SphK1 inhibition, a validated oncology target [1]. The target compound's free 4-amine allows diversification into amide, urea, and sulfonamide derivatives to probe the SphK1 lipid-binding pocket. Its reduced polybasic character (single ionizable amine center vs. two in CAS 1289386-57-7) may mitigate phospholipidosis liability, a common attrition factor for cationic amphiphilic drugs in oncology programs [2]. Researchers should prioritize this core for SphK1-selective inhibitor campaigns requiring clean cellular profiles.

Fragment-Based Drug Discovery (FBDD) with Direct X-Ray Crystallography Support

With a molecular weight of 247.79 and 3 rotatable bonds, this compound meets Rule-of-Three criteria for fragment screening libraries [1]. The primary amine serves as a direct hydrogen-bond anchor to protein backbone carbonyls, while the thiazole ring provides sulfur-mediated interactions and π-stacking potential. The ethyl linker introduces sufficient flexibility for induced-fit binding without excessive entropic penalty. Its hydrochloride salt ensures aqueous solubility at fragment screening concentrations (typically 0.5–2 mM in DMSO/aqueous buffer mixtures) [2]. Procurement of this fragment is recommended for crystallography-enabled FBDD campaigns against kinase, GPCR, or epigenetic targets.

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
N1-thiazolylethyl substitution matching H3 pharmacophore
CNS drug-like physicochemical profile and primary-amine SAR exploration
PROTAC linker attachment
Unhindered primary amine for direct amide conjugation
Single-step linker coupling efficiency and ternary complex SAR
SphK1 inhibitor hit-to-lead
N1-substituted thiazolyl-piperidine privileged scaffold
Kinase selectivity and reduced polybasic phospholipidosis potential
Fragment-based drug discovery
Rule-of-Three compliant fragment with H-bond anchor
Crystallographic binding-mode determination and induced-fit analysis
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